molecular formula C21H25N3O5S B12903343 (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid CAS No. 220149-81-5

(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid

Cat. No.: B12903343
CAS No.: 220149-81-5
M. Wt: 431.5 g/mol
InChI Key: ZQGICLFAYLMLMC-OALUTQOASA-N
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Description

(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an aminophenyl group, a tosylpyrrolidine moiety, and a carboxamido propanoic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the tosylpyrrolidine intermediate, followed by the introduction of the aminophenyl group and the carboxamido propanoic acid moiety. Common reagents used in these reactions include tosyl chloride, pyrrolidine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aminophenyl group.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted tosylpyrrolidine derivatives.

Scientific Research Applications

(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The aminophenyl group can bind to active sites on enzymes or receptors, while the tosylpyrrolidine moiety may enhance binding affinity and selectivity. The carboxamido propanoic acid backbone provides stability and solubility to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(4-Aminophenyl)-2-((S)-1-benzylpyrrolidine-2-carboxamido)propanoic acid
  • (S)-3-(4-Aminophenyl)-2-((S)-1-methylpyrrolidine-2-carboxamido)propanoic acid

Uniqueness

(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid is unique due to the presence of the tosyl group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents.

Properties

CAS No.

220149-81-5

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-3-(4-aminophenyl)-2-[[(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C21H25N3O5S/c1-14-4-10-17(11-5-14)30(28,29)24-12-2-3-19(24)20(25)23-18(21(26)27)13-15-6-8-16(22)9-7-15/h4-11,18-19H,2-3,12-13,22H2,1H3,(H,23,25)(H,26,27)/t18-,19-/m0/s1

InChI Key

ZQGICLFAYLMLMC-OALUTQOASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)N)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N)C(=O)O

Origin of Product

United States

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